3-[(4-Pentenyloxy)methyl]piperidine hydrochloride
Overview
Description
3-[(4-Pentenyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H22ClNO and a molecular weight of 219.75 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Attached to this ring is a pentenyl group (a five-carbon chain with a double bond) linked through an oxygen atom .Scientific Research Applications
Metabolic Activity and Thermogenesis
Research shows that compounds structurally similar to 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride have been studied for their effects on metabolic activity. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride has been found to reduce food intake and weight gain in obese rats, indicating potential applications in metabolic studies and obesity research. Additionally, it has been observed to increase the concentration of free fatty acids in treated rats, suggesting a role in lipid metabolism studies (Massicot, Steiner, & Godfroid, 1985). Another study highlighted the thermogenic effect of a similar compound, (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride, in normal rats, suggesting its potential in energy expenditure and metabolic rate research (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Cytotoxicity and Anticancer Potential
A study on 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds, which are structurally similar to 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride, has revealed their significant cytotoxicity against murine P388 and L1210 cells, as well as human tumors. These findings indicate the potential application of similar compounds in cancer research, particularly in exploring new cytotoxic agents (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).
Neuroprotection and Neuropharmacology
Compounds analogous to 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride have shown promise in neuroprotection and neuropharmacology. One such compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, was identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, which could be instrumental in developing neuroprotective agents for conditions such as Parkinson's disease (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).
Carbon Dioxide Absorption
An FTIR spectroscopic study on the CO2 absorption characteristics of heterocyclic amines, including piperidine derivatives, showed that structural variations significantly affect their ability to absorb CO2. This suggests potential applications in environmental research, specifically in studying CO2 capture and sequestration processes (Robinson, McCluskey, & Attalla, 2011).
Synthesis of Piperidine Derivatives
The synthesis and structure-activity relationships of various piperidine derivatives have been extensively studied. These studies contribute to the broader field of synthetic chemistry and pharmaceutical development, as piperidine structures are often key components in many therapeutic agents (Laschat, Fröhlich, & Wibbeling, 1996).
properties
IUPAC Name |
3-(pent-4-enoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-3-4-8-13-10-11-6-5-7-12-9-11;/h2,11-12H,1,3-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCBYTXZGMMGDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Pentenyloxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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